molecular formula C18H17BrN4O B2457206 2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034558-51-3

2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2457206
CAS No.: 2034558-51-3
M. Wt: 385.265
InChI Key: IBZAGZIFEXMSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a synthetically produced small molecule designed for research applications. Its structure, featuring a brominated phenyl ring and a methylpyrazole-substituted pyridine moiety connected via an acetamide linker, is characteristic of compounds investigated for targeted drug discovery. This molecular architecture is frequently explored in medicinal chemistry for the development of kinase inhibitors and modulators of protein-protein interactions. The presence of the 4-bromophenyl group offers a versatile handle for further synthetic modification via cross-coupling reactions, making this compound a valuable chemical intermediate . The (1-methyl-1H-pyrazol-4-yl)pyridin-3-yl group is a privileged scaffold found in bioactive molecules targeting various diseases, suggesting its potential utility in probing related biological pathways . Researchers can employ this compound as a key building block in synthesizing more complex chemical entities or as a starting point for structure-activity relationship (SAR) studies in oncology and neuroscience research. This product is sold on a per-gram basis and is intended For Research Use Only. It is not for human or veterinary diagnostic or therapeutic use. The buyer assumes responsibility for confirming the product's identity and purity.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O/c1-23-12-16(11-22-23)15-6-14(8-20-10-15)9-21-18(24)7-13-2-4-17(19)5-3-13/h2-6,8,10-12H,7,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZAGZIFEXMSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the bromophenyl and pyrazolyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce new functional groups, such as halides or amines.

Scientific Research Applications

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. A study found that related compounds with similar structures demonstrated potent activity against various fungal strains, suggesting that modifications to the bromophenyl and pyrazole components can enhance efficacy against fungal pathogens .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it possesses notable inhibitory effects on bacterial growth, making it a candidate for further development as an antimicrobial agent . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function.

Anticancer Properties

The anticancer potential of 2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide has also been investigated. Preliminary data suggest that it may induce apoptosis in cancer cell lines, particularly in estrogen receptor-positive breast cancer cells (MCF7). Molecular docking studies have indicated favorable binding interactions with key targets involved in cancer progression .

Case Studies and Research Findings

StudyFindings
Study on Antifungal Activity The compound showed significant antifungal activity against Candida species, indicating its potential as a therapeutic agent for fungal infections.
Antimicrobial Evaluation Exhibited strong antimicrobial properties against several pathogenic bacteria, highlighting its utility in treating bacterial infections.
Anticancer Activity Displayed promising results in inducing apoptosis in MCF7 breast cancer cells, warranting further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
  • 2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
  • 2-(4-iodophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

Uniqueness

The uniqueness of 2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds with different halogen substituents.

Biological Activity

The compound 2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H22BrN5O\text{C}_{22}\text{H}_{22}\text{BrN}_{5}\text{O}

This structure features a 4-bromophenyl group and a pyridinyl moiety linked through an acetamide functional group, which is critical for its biological interactions.

Antifungal Activity

Research indicates that related compounds with similar structural motifs exhibit significant antifungal properties. For instance, derivatives incorporating pyrazole and bromophenyl groups have shown promising activity against various fungal strains. The compound's ability to inhibit fungal growth may be attributed to its interference with fungal cell wall synthesis or function, as seen in other pyrazole derivatives .

Antibacterial Activity

Preliminary studies suggest that this compound may possess antibacterial properties. The presence of the bromophenyl and pyrazole groups is believed to enhance membrane permeability, allowing for increased interaction with bacterial enzymes or DNA. Comparative studies with known antibacterial agents indicate that modifications to the phenyl or pyrazole rings can lead to enhanced activity against Gram-positive bacteria .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. SAR studies on similar compounds have demonstrated that the presence of electron-withdrawing groups (like bromine) on the phenyl ring can enhance cytotoxicity against various cancer cell lines. For example, compounds with similar configurations have displayed IC50 values lower than those of standard chemotherapeutics like doxorubicin .

The precise mechanism of action for 2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide remains under investigation. However, it is hypothesized that the compound may act through:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Disruption of Cellular Processes : The interaction with DNA or RNA synthesis machinery may lead to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The compound may interfere with specific signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Bromine Substitution : The presence of bromine at the para position on the phenyl ring significantly enhances biological activity due to increased lipophilicity and potential halogen bonding interactions.
  • Pyrazole Ring Modifications : Alterations in the pyrazole moiety can lead to variations in potency; for example, methyl substitutions at specific positions have been correlated with improved efficacy against certain bacterial strains .

Case Studies

Several case studies have highlighted the biological potential of related compounds:

  • Fungal Inhibition Study : A study demonstrated that a similar pyrazole derivative exhibited a minimum inhibitory concentration (MIC) against Candida albicans comparable to established antifungals.
  • Antibacterial Efficacy : In vitro tests showed that modifications leading to increased hydrophobicity resulted in enhanced antibacterial activity against Staphylococcus aureus.
  • Cancer Cell Line Testing : Compounds structurally related to this acetamide were tested against various cancer cell lines, showing significant cytotoxic effects at low concentrations.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves amide coupling between a bromophenyl acetic acid derivative and an amine-containing pyridyl/pyrazole intermediate. A carbodiimide coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane with triethylamine as a base is a standard method . Optimization includes controlling temperature (e.g., 273 K to minimize side reactions) and using protecting groups for reactive sites, as seen in pyrazole-functionalized intermediates . Post-synthesis purification via silica gel chromatography with gradients like CH₂Cl₂/MeOH/NH₃(aq) ensures high purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry, particularly distinguishing pyrazole and pyridine substituents. For example, pyrazole protons resonate at δ 6.8–8.5 ppm, while pyridine signals appear downfield .
  • HR-MS : Validates molecular weight (e.g., [M+H]⁺ peaks) with an error margin <5 ppm .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, such as R₂²(10) dimer formation via N–H⋯O interactions in amide derivatives .

Q. How can researchers ensure purity and stability during storage?

Purity is assessed via HPLC (≥98% by reverse-phase methods) and TLC (Rf values in solvent systems like 20% ethyl acetate/petroleum ether). Stability requires storage in airtight containers under inert gas (N₂/Ar) at 253–277 K, avoiding moisture and light, as bromophenyl groups are prone to hydrolysis .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., dihedral angles) be resolved for this compound?

Steric repulsion between the bromophenyl and pyrazole/pyridine moieties often leads to non-planar conformations. For example, dihedral angles of 80.7° between amide and aryl groups have been observed, requiring refinement of crystallographic models using software like SHELXL . Discrepancies in hydrogen-bonding networks (e.g., dimer vs. monomer forms) should be addressed via low-temperature (100 K) data collection to reduce thermal motion artifacts .

Q. What computational strategies predict the compound’s bioactivity and target interactions?

  • Docking Studies : Molecular docking with AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., kinases or GPCRs). The bromophenyl group’s hydrophobicity and pyridine’s π-stacking capability are critical for binding affinity .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories, monitoring RMSD and binding free energy (MM-PBSA/GBSA methods) .

Q. How do substituents like bromophenyl and 1-methylpyrazole influence physicochemical properties?

  • Lipophilicity : The bromine atom increases logP (~2.6 via XlogP3), enhancing membrane permeability but potentially reducing solubility.
  • Metabolic Stability : Pyrazole’s methyl group reduces oxidative metabolism, as seen in similar compounds with extended plasma half-lives .
  • Electronic Effects : Bromine’s electron-withdrawing nature polarizes the acetamide group, affecting hydrogen-bond donor/acceptor capacity (e.g., topological polar surface area ~87.5 Ų) .

Q. What methodologies address low yields in pyrazole-functionalization steps?

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 150°C, 20 min) while improving yields by 15–20% .
  • Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki for aryl-bromide functionalization) with ligands like XPhos enhances efficiency .

Methodological Considerations for Data Interpretation

  • Contradictory Bioactivity Data : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to assess target selectivity. Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to validate mechanisms .
  • Spectral Artifacts : Overlapping NMR peaks (e.g., pyridine vs. pyrazole protons) can be resolved via 2D techniques (COSY, HSQC) or deuterated solvent screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.